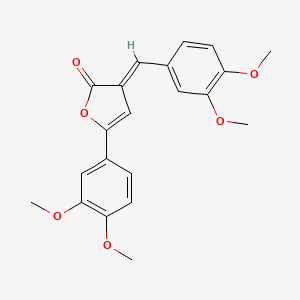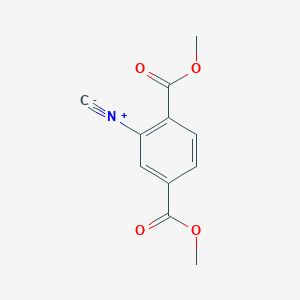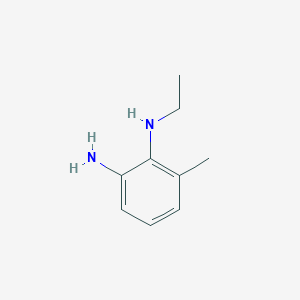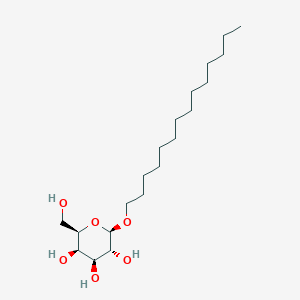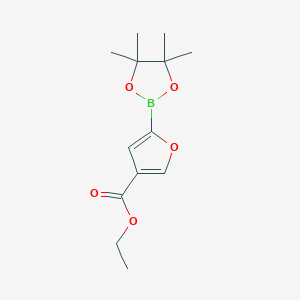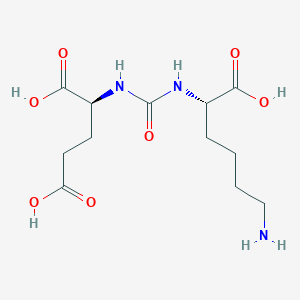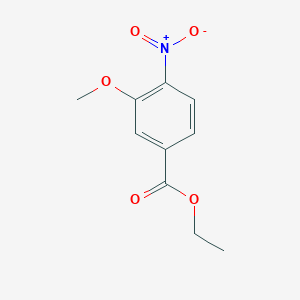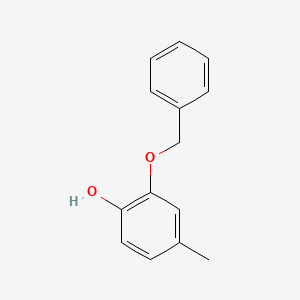
2-(Benzyloxy)-4-methylphenol
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-(Benzyloxy)-4-methylphenol involves the reaction of 4-methylphenol (also known as p-cresol ) with benzyl chloride . The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound. Detailed synthetic pathways and reaction conditions can be found in the literature .
3.
Molecular Structure Analysis
The compound’s molecular structure consists of a phenolic ring substituted with a benzyloxy group at the ortho position . The benzyl group provides steric hindrance, affecting its reactivity and interactions with other molecules. Computational studies, such as Density Functional Theory (DFT), can elucidate the electronic properties and stability of this structure .
8.
Aplicaciones Científicas De Investigación
Pharmaceutical Intermediates
- 2-(Benzyloxy)-4-methylphenol is used in synthesizing active pharmaceutical intermediates (APIs) such as 4-Benzyloxy propiophenone, crucial for producing drugs like Ifenprodil and Buphenine. A study by Yadav & Sowbna (2012) highlighted an efficient, environmentally friendly synthesis route using liquid–liquid–liquid phase-transfer catalysis.
Environmental Occurrence and Toxicity
- Synthetic phenolic antioxidants (SPAs), including compounds like this compound, have been detected in various environmental matrices and human tissues, indicating widespread environmental occurrence and potential human exposure. The toxicity of SPAs, and their transformation products, could be significant, with some evidence of endocrine-disrupting effects and carcinogenicity. This was detailed in a comprehensive review by Liu & Mabury (2020).
Chemical Synthesis and Applications
- The molecule has been utilized in the synthesis of various chemical compounds, such as 4-(benzyloxy)-1H-indazole, which has applications in different chemical reactions and processes. The synthesis process and its applications are discussed in research by Yan-feng (2012).
Antioxidant Properties and Environmental Impact
- The molecule has been studied for its antioxidant properties, which are crucial in various industrial applications. Its impact on the environment, particularly in relation to its occurrence in sewage sludge and potential for environmental pollution, was explored by Liu et al. (2015).
Catalysis and Polymerization
- It has been employed in catalyst systems for processes like olefin polymerization, as investigated in research by Chen et al. (1997).
Direcciones Futuras
: Bakheit, A.H.; Abuelizz, H.A.; Al-Salahi, R. Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a]quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. Crystals 2023 , 13, 1410. Read more.
Propiedades
IUPAC Name |
4-methyl-2-phenylmethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-11-7-8-13(15)14(9-11)16-10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPFJNSHEVHBJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




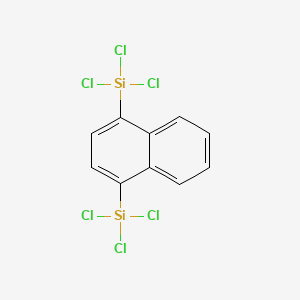
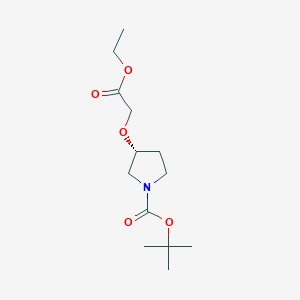
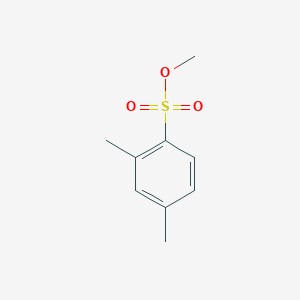
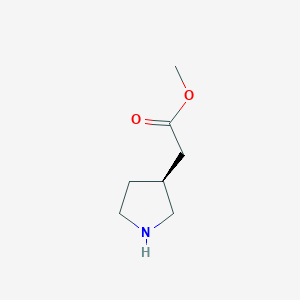
![3,4-Dihydro-1h-spiro[naphthalene-2,4'-piperidine]](/img/structure/B3203912.png)
